5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C7H6F2N4 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
5-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H6F2N4/c8-7(9)4-1-2-13-6(11-4)3-5(10)12-13/h1-3,7H,(H2,10,12) |
InChI Key |
MRFRAWHIVSRPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)N)N=C1C(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution at C5
The introduction of the difluoromethyl (-CF2H) group at position 5 often relies on SNAr reactions, leveraging electron-deficient pyrazolo[1,5-a]pyrimidine intermediates. For example, 5-chloropyrazolo[1,5-a]pyrimidine derivatives serve as pivotal precursors due to the activation of the C5 position by electron-withdrawing groups (e.g., morpholine at C7). In a representative procedure, 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes substitution with 2-(difluoromethyl)-1H-benzimidazole under basic conditions (K2CO3, tetraethylammonium chloride) to yield C5-difluoromethylated products in 89% yield. This method highlights the importance of leaving group activation and the use of polar aprotic solvents (e.g., DMF) to facilitate displacement.
Cross-Coupling Reactions at C5
Transition metal-catalyzed cross-coupling offers an alternative route for C5 functionalization. Suzuki-Miyaura coupling with boronic acids or esters has been employed to install aryl and heteroaryl groups at C5. While difluoromethyl boronic acids are less common, recent advances in fluorinated reagent synthesis suggest potential applicability. For instance, palladium-catalyzed coupling of 5-bromopyrazolo[1,5-a]pyrimidine with (difluoromethyl)trimethylsilane (TMSCF2H) in the presence of CuI and a phosphine ligand could theoretically yield the desired difluoromethyl derivative, though such protocols require further validation.
Amination Strategies at the C2 Position
Reductive Amination
Reductive amination provides a versatile pathway to introduce the primary amine at C2. Starting from a C2-aldehyde intermediate—generated via oxidation of a C2-alcohol—the aldehyde undergoes condensation with ammonium acetate followed by reduction with NaBH3CN to afford the amine. For example, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is reduced to the corresponding alcohol (99% yield), oxidized to an aldehyde (46% yield using Dess–Martin periodinane), and subjected to reductive amination to install the amine. This method achieves moderate yields (60–75%) but requires careful control of reaction stoichiometry.
Displacement Reactions
Direct displacement of a C2-leaving group (e.g., chloride or triflate) with ammonia or ammonia equivalents represents a more straightforward approach. In a patent by, 3-chloropyrazolo[1,5-a]pyrimidine derivatives react with aqueous ammonia under pressurized conditions (100°C, 12 h) to yield primary amines in 50–70% yields. However, the electron-deficient nature of the pyrazolo[1,5-a]pyrimidine core necessitates elevated temperatures and prolonged reaction times, which may limit scalability.
Integrated Synthesis Routes for 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
Sequential C5 Difluoromethylation and C2 Amination
-
Core Synthesis : Condense 5-amino-1H-pyrazole with ethyl 3-ethoxyacrylate to form ethyl 7-morpholino-pyrazolo[1,5-a]pyrimidine-2-carboxylate.
-
C5 Functionalization : React the 5-chloro intermediate with 2-(difluoromethyl)-1H-benzimidazole under SNAr conditions (K2CO3, DMF, 80°C).
-
C2 Amination : Hydrolyze the ester to a carboxylic acid (LiOH, THF/H2O), convert to an acid chloride (SOCl2), and treat with ammonia to yield the primary amine.
Yield : 32% overall (3 steps).
Concurrent Functionalization of C5 and C2
-
Core Synthesis : Prepare 5-bromo-2-nitro-pyrazolo[1,5-a]pyrimidine via bromination of the parent core.
-
C5 Coupling : Perform a Suzuki-Miyaura coupling with TMSCF2H (Pd(PPh3)4, CuI, K3PO4).
-
C2 Reduction : Reduce the nitro group to an amine using H2/Pd-C (80% yield).
Yield : 45% overall (3 steps).
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| SNAr + Reductive Amination | C5 substitution, C2 oxidation/amination | 32% | High regioselectivity | Multi-step, moderate yields |
| Suzuki + Nitro Reduction | C5 coupling, C2 nitro reduction | 45% | Scalable, fewer steps | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
The compound has shown promise as a lead candidate for developing new anticancer agents. Research indicates that it may inhibit specific protein targets involved in cell proliferation, making it a potential selective inhibitor for certain kinases or enzymes related to cancer and inflammatory diseases. The presence of the difluoromethyl group enhances its electronic properties, contributing to its biological activity .
Anti-inflammatory Activity
In addition to anticancer properties, 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine exhibits anti-inflammatory effects. Its ability to interact with various biological pathways suggests it could be utilized in treating inflammatory conditions.
Case Studies and Research Findings
Recent studies have demonstrated the compound's binding affinity to specific kinases involved in cancer progression through molecular docking studies. These studies provide insights into its binding modes and interaction energies with target proteins, facilitating rational drug design approaches .
Fluorescent Probes
The unique structural features of this compound allow it to be explored as a fluorescent probe. Its ability to interact with biological macromolecules can be harnessed for imaging applications in biological research. This aspect is particularly relevant in the development of new diagnostic tools in molecular biology.
Synthetic Chemistry
Synthesis Pathways
The synthesis of this compound typically involves cyclocondensation reactions of 3-amino-pyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds. The difluoromethyl group can participate in nucleophilic substitution reactions under specific conditions, enhancing its utility in further synthetic modifications.
Regioselectivity and Derivative Development
The regioselectivity of these reactions can be influenced by the choice of reactants and reaction conditions, allowing for tailored synthesis of derivatives with desired properties. This versatility makes it an attractive scaffold for the development of new compounds with enhanced biological activities.
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine | Trifluoromethyl group at position 4 | Enhanced lipophilicity and potential bioactivity |
| 3-Amino-pyrazolo[1,5-a]pyrimidin-2-one | Amino group at position 3 | Different reactivity due to amino substitution |
| 7-Methylpyrazolo[1,5-a]pyrimidin-2-amine | Methyl group at position 7 | Altered pharmacokinetic properties |
This table highlights the versatility of the pyrazolo[1,5-a]pyrimidine scaffold while emphasizing the distinct properties imparted by the difluoromethyl substitution in this compound.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of various biological pathways . The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.
5-Trifluoromethylpyrazolo[1,5-a]pyrimidine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The difluoromethyl group enhances its lipophilicity, binding affinity, and metabolic stability compared to its analogs .
Biological Activity
5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses anti-inflammatory properties, making it a subject of interest for drug development.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure features a difluoromethyl group at the 5-position and an amino group at the 2-position of the pyrazolo[1,5-a]pyrimidine core.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines, including 5-(difluoromethyl) variants, demonstrate significant anticancer activity. For instance, compounds with similar scaffolds have been identified as potent inhibitors of TTK (T-cell protein tyrosine kinase), with one derivative showing a Ki value of 0.1 nM, indicating strong binding affinity and potential for therapeutic application in cancer treatment .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. A related compound demonstrated comparable anti-inflammatory activity to Indomethacin with an efficacy of approximately 83.4% . This suggests that the pyrazolo[1,5-a]pyrimidine scaffold can be modified to enhance its therapeutic profile against inflammation.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and proteins involved in cancer progression and inflammatory responses. The inhibition of TTK is particularly noteworthy as it plays a role in cell cycle regulation and tumor growth.
Case Studies
Several studies have investigated the biological effects of pyrazolo[1,5-a]pyrimidine derivatives:
- TTK Inhibition Study : A study focused on scaffold hopping from imidazo[1,2-a]pyrazines to pyrazolo[1,5-a]pyrimidines revealed that these new compounds could effectively inhibit TTK in vitro and exhibited favorable pharmacokinetic properties for oral bioavailability .
- Anti-inflammatory Evaluation : A series of pyrazolo[1,5-a]pyrimidine derivatives were tested for their anti-inflammatory effects in animal models. Results indicated significant reductions in inflammatory markers when treated with these compounds .
Q & A
Q. Optimization :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for condensation steps .
- Catalysts : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency for aryl group introduction .
- Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclization .
Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Classification : Basic
Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., difluoromethyl at δ ~-80 ppm for ¹⁹F NMR) .
- HPLC : Purity assessment (>95% by reverse-phase HPLC) ensures reliable biological testing .
- X-ray Crystallography : Resolves bond angles and dihedral angles in the pyrazolo-pyrimidine core, confirming regioselectivity .
Q. Example Data :
| Parameter | Value (X-ray) |
|---|---|
| Bond Length (C–N) | 1.34 Å ± 0.02 |
| Dihedral Angle | 12.5° (pyrazole-pyrimidine) |
How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Classification : Advanced
Answer :
Methodology :
Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) at positions 3, 5, and 2.
Biological Assays : Test against target proteins (e.g., kinases, bacterial enzymes) using:
- Enzyme Inhibition Assays (IC₅₀ determination).
- Cellular Viability Assays (e.g., MTT for anticancer activity).
Q. Key Findings :
Q. Solutions :
Q. Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R Factor | 0.055 |
| Resolution | 1.2 Å |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
